5-Chloro-1-benzofuran-7-carbaldehyde
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Overview
Description
5-Chloro-1-benzofuran-7-carbaldehyde is a chemical compound with the molecular formula C9H5ClO2. It is a derivative of benzofuran, characterized by the presence of a chlorine atom at the 5-position and an aldehyde group at the 7-position of the benzofuran ring.
Mechanism of Action
Target of Action
5-Chloro-1-benzofuran-7-carbaldehyde is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to inhibit CYP2A6-mediated nicotine metabolism , which can reduce cigarette smoking .
Mode of Action
For instance, they can inhibit the production of pro-inflammatory cytokines in anti-inflammatory treatment . They can also inhibit CYP2A6, an enzyme involved in nicotine metabolism .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways. For example, they can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response . They can also inhibit CYP2A6, which is involved in nicotine metabolism . The inhibition of CYP2A6 can reduce cigarette smoking .
Pharmacokinetics
It is known that the compound has a molecular weight of 18059 . . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is likely to depend on its mode of action and the biochemical pathways it affects. For instance, if it inhibits the production of pro-inflammatory cytokines, it could potentially reduce inflammation . If it inhibits CYP2A6, it could potentially reduce cigarette smoking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-benzofuran-7-carbaldehyde typically involves the chlorination of benzofuran derivatives followed by formylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. The formylation step can be achieved using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination and formylation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: 5-Chloro-1-benzofuran-7-carboxylic acid
Reduction: 5-Chloro-1-benzofuran-7-methanol
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-1-benzofuran-7-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
5-Bromo-1-benzofuran-7-carbaldehyde: Similar structure with a bromine atom instead of chlorine.
5-Fluoro-1-benzofuran-7-carbaldehyde: Similar structure with a fluorine atom instead of chlorine.
5-Methyl-1-benzofuran-7-carbaldehyde: Similar structure with a methyl group instead of chlorine.
Uniqueness: 5-Chloro-1-benzofuran-7-carbaldehyde is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence its reactivity and interactions with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
5-chloro-1-benzofuran-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJWPXGZSZTJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388052-16-1 |
Source
|
Record name | 5-chloro-1-benzofuran-7-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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